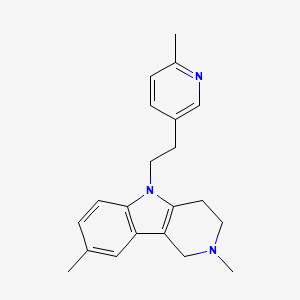
Dimebolin
概要
説明
Dimebolin, also known as Latrepirdine and sold as Dimebon, is an antihistamine drug that has been used clinically in Russia since 1983 . It has been researched for potential applications as a neuroprotective drug to treat Alzheimer’s disease and possibly as a nootropic .
Synthesis Analysis
Several analogs of Dimebolin have been synthesized with different linkers connecting a picoline fragment to the tetrahydropyridoindole core . The radioligand activity profiles of the obtained compounds have been studied using a broad set of 30 therapeutic targets .Molecular Structure Analysis
The chemical name of Dimebolin is 3,6-dimethyl-9-(2-methyl-pyridyl-5)-ethyl-1,2,3,4-tetrahydro-γ-carboline dihydrochloride . For a 3D structure of the Dimebolin molecule, you can refer to various molecular databases .Chemical Reactions Analysis
Dimebolin operates through multiple mechanisms of action, blocking the action of neurotoxic beta-amyloid proteins and inhibiting L-type calcium channels . It also modulates the action of AMPA and NMDA glutamate receptors .Physical And Chemical Properties Analysis
Dimebolin is an orally active, small molecule compound . It has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . Research suggests it may also have cognition-enhancing effects in healthy individuals, in the absence of neurodegenerative disease pathology .科学的研究の応用
Alzheimer’s Disease Treatment
Dimebolin, also known as latrepirdine, has been studied for its potential benefits in treating Alzheimer’s disease (AD). It was originally used as an antihistamine in Russia but gained attention for its cognitive-enhancing effects. Clinical trials have shown that Dimebolin can improve cognitive function in patients with mild to moderate AD .
Cognitive Function Improvement
Apart from its potential use in AD treatment, Dimebolin has been reported to improve cognitive function in aged rodents. This suggests a broader application of the compound in addressing age-related cognitive decline .
Amyloid-β Aggregation Inhibition
Dimebolin has been studied for its effects on amyloid-β aggregation, which is a hallmark of AD pathology. Preclinical studies suggest that Dimebolin may interfere with amyloid-β plaque formation, offering a therapeutic angle for AD intervention .
Serotonin Receptor Antagonism
Dimebolin acts as an antagonist of the 5-HT6 serotonin receptor. This action is thought to contribute to its cognitive-enhancing properties, potentially making it useful in the treatment of other conditions associated with cognitive deficits .
Combination Therapy Potential
Research indicates that Dimebolin could be effective when used in combination with other drugs. For example, combining it with donepezil, a cholinesterase inhibitor, may enhance cognitive functions in mild AD cases .
Safety and Hazards
作用機序
Target of Action
Dimebolin, also known as Latrepirdine , is a pleiotropic drug with multiple potential targets . It has been reported to modulate the activity of certain channels and neurotransmitter systems, including L-type and voltage-gated calcium channels, AMPA and NMDA glutamate receptors, α-adrenergic receptors, and serotonergic or dopaminergic receptors .
Mode of Action
Dimebolin operates through multiple mechanisms of action. It blocks the action of neurotoxic beta-amyloid proteins and inhibits L-type calcium channels . It also modulates the action of AMPA and NMDA glutamate receptors . Furthermore, it may exert a neuroprotective effect by blocking a novel target that involves mitochondrial pores .
Biochemical Pathways
Dimebolin affects several biochemical pathways. It has been proposed to exert protective effects on neuronal mitochondria, reduce aggregation of misfolded proteins, and upregulate autophagy . It is also suggested to be neuroprotective via a variety of pathways, including blocking Aβ-mediated toxicity .
Pharmacokinetics
It has been used clinically in russia since 1983 as an antihistamine drug . It is orally active , suggesting that it has good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Dimebolin has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . It is also suggested to directly improve aspects of cognition . Clinical trials have shown mixed results, and the drug remains unlicensed for any neurodegenerative condition .
特性
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODQFNWMXFMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189705 | |
| Record name | Latrepirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latrepirdine | |
CAS RN |
3613-73-8 | |
| Record name | Dimebon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrepirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrepirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latrepirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATREPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latrepirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
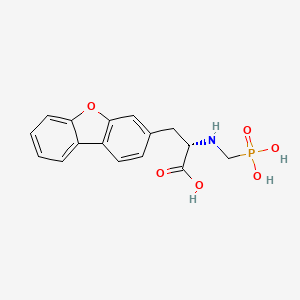
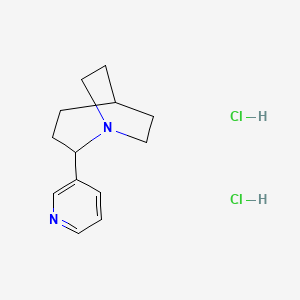
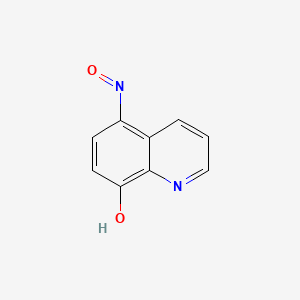
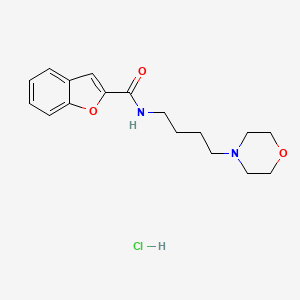
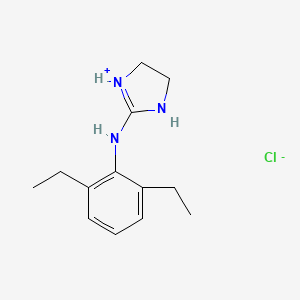
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

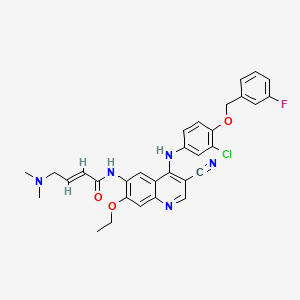
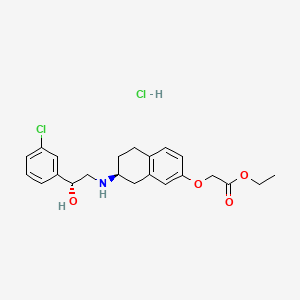
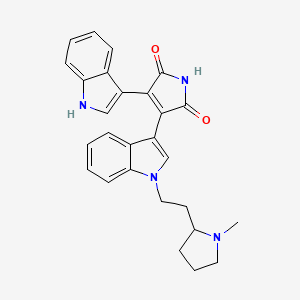
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
